molecular formula C12H17N3 B13313335 N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13313335
M. Wt: 203.28 g/mol
InChI Key: QEUAIPRCZLYWBB-UHFFFAOYSA-N
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Description

N-{bicyclo[221]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine is a chemical compound with a unique structure that combines a bicyclic norbornene moiety with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine typically involves a multi-step process. One common method starts with the preparation of the norbornene derivative, which is then reacted with a pyrazole precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1H-pyrazol-3-amine
  • N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine

Uniqueness

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a norbornene moiety with a pyrazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C12H17N3/c1-15-5-4-12(14-15)13-8-11-7-9-2-3-10(11)6-9/h2-5,9-11H,6-8H2,1H3,(H,13,14)

InChI Key

QEUAIPRCZLYWBB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2CC3CC2C=C3

Origin of Product

United States

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